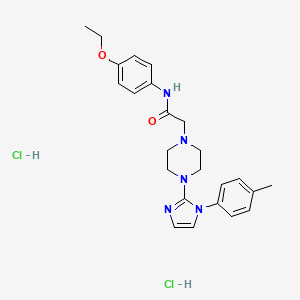![molecular formula C16H13N5O2 B2367235 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione CAS No. 1795482-35-7](/img/structure/B2367235.png)
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their potential biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing the versatility of triazolopyrimidinyl compounds in creating diverse molecular structures. These compounds have been evaluated for antimicrobial activity, highlighting their potential in medicinal chemistry (El-Agrody et al., 2001).
Another study focused on the synthesis of pyrimidine-phthalimide derivatives, which showed solid-state fluorescence and potential as pH sensors. This indicates the compound's utility in developing materials with specific photophysical properties (Yan et al., 2017).
Supramolecular Chemistry
- Pyrimidine derivatives have been investigated as ligands for co-crystallization, forming supramolecular assemblies. These structures demonstrate extensive hydrogen bonding and potential for creating complex 2D and 3D networks (Fonari et al., 2004).
Biological Activity
- A Bronsted acid-promoted synthesis approach for isoindolinone/[1,2,4]triazolo[1,5-a]pyrimidine hybrids has been reported, showing high yields and promising activity against SKP2-CKS1 interaction. This highlights the compound's potential in therapeutic applications (Yuan et al., 2020).
Antimicrobial and Antioxidant Activities
- Novel derivatives containing 1,2,4-triazolo[1,5-a]pyrimidine ring have shown significant antibacterial activity, underlining the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).
Catalysis and Green Chemistry
- The synthesis of pyrido[2,3-d]pyrimidinones under green chemistry conditions has been explored, showcasing the compound's role in facilitating environmentally friendly chemical reactions (Abdelrazek et al., 2019).
Material Science
- The utility of triazolopyrimidine derivatives in the synthesis of new materials, such as fused heterocycles with trifluoromethyl groups, has been investigated. This research opens avenues for the development of materials with novel properties (Shaaban, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of cdk2 , JAK1, and JAK2 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function . For instance, CDK2 inhibitors prevent the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect the cell cycle and jak-stat signaling pathway . The inhibition of these pathways can lead to the suppression of cell proliferation and modulation of immune responses .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain types of cells . It is also suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWOBMAQTLODJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
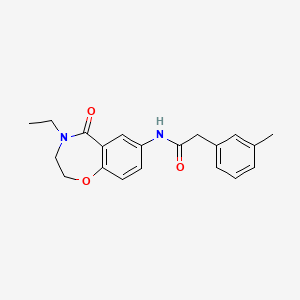
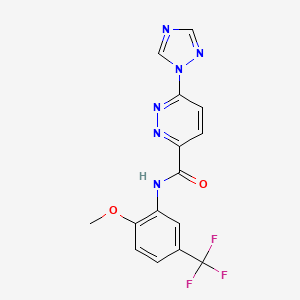
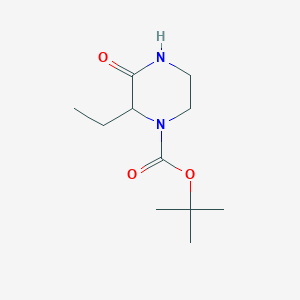
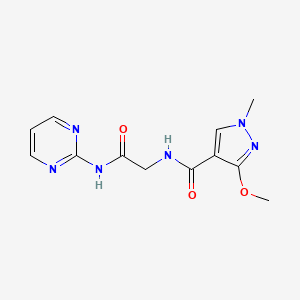
![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)
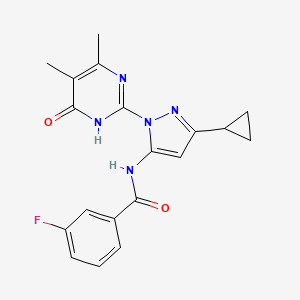
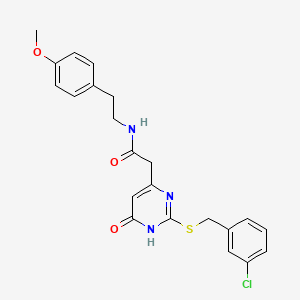
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)
![N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)
